molecular formula C17H21N3O4 B5679519 1-methyl-8-[(4-methylpyridin-3-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-8-[(4-methylpyridin-3-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5679519
M. Wt: 331.4 g/mol
InChI Key: HTEYJZQDJMVFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis The synthesis of related compounds such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions demonstrates the complexity and versatility in creating spirocyclic compounds. For example, a three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, offering a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, showcasing the synthetic accessibility of such structures (Pardali et al., 2021).

Molecular Structure Analysis The molecular structure of diazaspiro compounds often involves complex spirocyclic frameworks. For instance, compounds like 1,3-diazaspiro[4.5]decane derivatives demonstrate the potential for intricate arrangements and functionalities, highlighting the structural diversity within this chemical space (Chimichi et al., 1984).

Chemical Reactions and Properties Spirocyclic compounds undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane demonstrates the chemical reactivity of spirocyclic structures, allowing for the introduction of amino groups and further chemical transformations (Andreae et al., 1992).

Physical Properties Analysis The physical properties of diazaspiro compounds are influenced by their molecular structure. The crystalline and molecular structure analysis of compounds like 9-acetyl-4-cinnamoyl-3-hydroxy-1-(4-methoxyphenyl)-8-methyl-7-phenyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-dione sheds light on the solid-state properties and interactions of spirocyclic compounds, which are crucial for understanding their behavior and application potential (Silaichev et al., 2012).

Chemical Properties Analysis The chemical properties of spirocyclic compounds, including reactivity, stability, and functional group compatibility, are pivotal for their application in various fields. Studies on compounds such as 1,3,7,8-tetra-azaspiro[4.5]decane derivatives illustrate the versatility and reactivity of spirocyclic frameworks, showcasing their potential for chemical modification and application in synthesis (Chimichi et al., 1984).

properties

IUPAC Name

1-methyl-8-(4-methylpyridine-3-carbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-3-6-18-10-12(11)15(22)20-7-4-17(5-8-20)13(16(23)24)9-14(21)19(17)2/h3,6,10,13H,4-5,7-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEYJZQDJMVFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-8-[(4-methylpyridin-3-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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